4-Hydroxytamoxifen

Descripción general

Descripción

Está en desarrollo como un gel tópico para el tratamiento de la hiperplasia de mama y ha completado un ensayo clínico de fase II para la mastalgia cíclica . Afimoxifeno actúa como un agonista-antagonista selectivo de tejido de los receptores de estrógeno ERα y ERβ con actividad estrogénica y antiestrogénica mixta dependiendo del tejido .

Métodos De Preparación

Afimoxifeno se sintetiza a través de la biotransformación del tamoxifeno en el hígado por la isoforma CYP2D6 del citocromo P450 . La ruta sintética implica la hidroxilación del tamoxifeno para producir 4-hidroxitamoxifeno. Los métodos de producción industrial para afimoxifeno típicamente implican el uso de la tecnología de gel hidroalcohólico mejorado (EHG), que permite la administración percutánea de medicamentos que no se pueden administrar por vía oral .

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

4-OHT undergoes Phase I/II metabolism, producing both active and inactive derivatives:

Phase I Metabolites:

Phase II Metabolites:

| Conjugation Type | Enzyme Involved | Metabolite Formed | Biological Impact |

|---|---|---|---|

| Glucuronidation (N⁺-link) | UGT1A4 | 4-OHT-N⁺-glucuronide | Enhanced renal excretion |

| Sulfation | SULTs | 4-OHT-4-O-sulfate | Reduced receptor affinity |

UGT1A4 exhibits high activity against 4-OHT isomers, with kinetic parameters:

Isomerization and Chemical Stability

4-OHT exists as Z (trans) and E (cis) isomers, with interconversion influenced by:

| Condition | Z:E Ratio Change (Over 6 Months) | Stabilization Method |

|---|---|---|

| Dark, 2–8°C | 95:5 → 90:10 | BHT (0.025%) in THF |

| Aqueous medium, pH 7.4 | 80:20 → 50:50 | Antioxidants (e.g., ascorbate) |

Glucuronidation Kinetics

The UGT1A4 48Val polymorph enhances 4-OHT glucuronidation efficiency:

| UGT1A4 Variant | trans-4-OHT (Vₘₐₓ/Kₘ) | cis-4-OHT (Vₘₐₓ/Kₘ) |

|---|---|---|

| 24Pro/48Leu (wild-type) | 29.3 µL/min/µg | 2.0 µL/min/µg |

| 24Pro/48Val | 40.8 µL/min/µg | 4.4 µL/min/µg |

This 1.4–2.2-fold increase explains interpatient variability in 4-OHT clearance .

Biochemical Interactions and Receptor Binding

4-OHT binds estrogen-related receptor gamma (ERRγ) with 75% inhibition of SRC-1 coactivator binding at 2 µM . Its interaction with estrogen receptors (ER) differs from estradiol:

| Parameter | 4-OHT | Estradiol |

|---|---|---|

| ERα Binding Affinity | 0.1–0.3 nM | 0.01 nM |

| Cooperative Binding | Hill coefficient = 1.4–1.5 | Non-cooperative |

| Coactivator Disruption | Yes (ERRγ-SRC-1) | No |

This unique binding profile enables ER antagonism while modulating mitochondrial function .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

4-Hydroxytamoxifen is primarily utilized as a therapeutic agent in breast cancer management, particularly for patients with ductal carcinoma in situ (DCIS) and estrogen receptor-positive breast cancers. A randomized phase II trial demonstrated that transdermal application of 4-OHT gel effectively reduced the Ki-67 labeling index in DCIS lesions, indicating a decrease in cellular proliferation similar to that observed with oral tamoxifen . The study involved 27 pre- and postmenopausal women, comparing the effects of 4-OHT gel to oral tamoxifen over a period of 6-10 weeks.

Non-Malignant Breast Diseases

This compound is also being evaluated for treating non-malignant breast conditions. Research indicates that topical administration of 4-OHT can alleviate symptoms associated with benign breast disorders while minimizing systemic side effects . In long-term studies involving female Sprague-Dawley rats, cutaneous application of 4-OHT showed no carcinogenic effects and reduced the incidence of mammary tumors and other related pathologies .

Estrogen Receptor Modulation

As an estrogen receptor modulator, 4-OHT exerts both agonistic and antagonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated signaling pathways, which is crucial for its anti-proliferative effects in breast cancer cells . This dual action allows for targeted therapy while reducing adverse effects commonly associated with traditional hormone therapies.

Influence on Tumor Microenvironment

Studies have indicated that 4-OHT may influence the tumor microenvironment by modulating factors such as insulin-like growth factor-1 (IGF-1) levels and sex hormone-binding globulin (SHBG) concentrations . These changes can enhance the therapeutic efficacy of 4-OHT while potentially reducing side effects compared to systemic administration.

Cell Line Studies

In vitro studies utilizing transfected cell lines have explored the effects of 4-OHT on various cellular processes, including apoptosis and telomerase activity. For instance, hTERT-transfected fibroblast cell lines have been employed to assess how 4-OHT affects telomerase expression and overall cell viability, providing insights into its potential mechanisms of action beyond estrogen receptor modulation .

Animal Models

Animal studies have played a pivotal role in understanding the pharmacokinetics and long-term effects of 4-OHT. In a controlled study involving rats, different dosages were administered to evaluate mortality rates and tumor incidence, revealing that treated animals exhibited significantly lower rates of mammary tumors compared to controls . Such findings underscore the compound's potential as a preventive agent against breast cancer.

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when administered topically or systemically at therapeutic doses. Long-term studies have shown no significant carcinogenic risks associated with its use, making it a promising candidate for further clinical exploration .

Summary Table: Key Findings on this compound

Mecanismo De Acción

Afimoxifeno se une a los receptores de estrógeno (ER), induciendo un cambio conformacional en el receptor. Esto da como resultado un bloqueo o cambio en la expresión de genes dependientes de estrógenos . Actúa como un agonista-antagonista selectivo de tejido de los receptores de estrógeno ERα y ERβ con actividad estrogénica y antiestrogénica mixta dependiendo del tejido . Además, afimoxifeno es un agonista del receptor de estrógeno acoplado a proteína G (GPER) con afinidad relativamente baja .

Comparación Con Compuestos Similares

Afimoxifeno es similar a otros SERM como tamoxifeno, endoxifeno, raloxifeno y fulvestrant . es único en su capacidad de administrarse tópicamente, lo que reduce los niveles sistémicos del fármaco y potencialmente minimiza los efectos secundarios . Los compuestos similares incluyen:

Tamoxifeno: El compuesto original de afimoxifeno, utilizado en el tratamiento del cáncer de mama.

Endoxifeno: Otro metabolito activo del tamoxifeno con propiedades similares de modulación del receptor de estrógeno.

Raloxifeno: Un SERM utilizado en la prevención de la osteoporosis y el cáncer de mama.

Fulvestrant: Un SERM utilizado en el tratamiento del cáncer de mama metastásico positivo para receptores hormonales.

El método de aplicación tópica único de Afimoxifeno y su actividad selectiva de tejido específica lo convierten en un candidato prometedor para el tratamiento localizado de afecciones mamarias .

Propiedades

IUPAC Name |

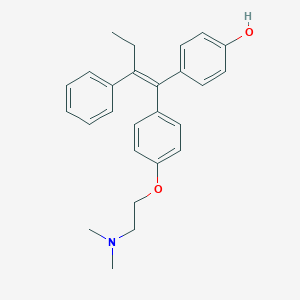

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022384 | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes. | |

| Record name | Afimoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68047-06-3, 68392-35-8 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.